REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([C:8]#[C:9][CH2:10][CH2:11][CH3:12])[CH:5]=[CH:4][N:3]=1.N12CCCN=C1CCCCC2.[I-].[NH2:25][N+:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1.O>C(#N)C>[F:1][C:2]1[CH:7]=[C:6]([C:8]2[C:9]([CH2:10][CH2:11][CH3:12])=[N:25][N:26]3[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=23)[CH:5]=[CH:4][N:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
650 mg
|
Type
|
reactant
|
Smiles
|
FC1=NC=CC(=C1)C#CCCC
|
Name
|
|
Quantity
|
0.89 mL
|
Type
|
reactant
|
Smiles
|
N12CCCCCC2=NCCC1
|
Name
|
|
Quantity
|
974 mg
|
Type
|
reactant
|
Smiles
|
[I-].N[N+]1=CC=CC=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N12CCCCCC2=NCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].N[N+]1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the mixture concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between water and ether
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organics were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
Filtration and concentration
|
Reaction Time |
36 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=NC=CC(=C1)C=1C(=NN2C1C=CC=C2)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 765 mg | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |